9-Anthryl acetate
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Overview
Description
9-Anthryl acetate is an organic compound that belongs to the group of anthracene derivatives. It is widely used in scientific research as a fluorescent probe due to its excellent photophysical properties.
Mechanism Of Action
The mechanism of action of 9-Anthryl acetate is based on its ability to bind to biological molecules and emit fluorescence upon excitation. It can bind to proteins, nucleic acids, and lipids, and its fluorescence properties change depending on the environment it is in. This makes it an excellent tool for studying the structure and function of biomolecules.
Biochemical And Physiological Effects
9-Anthryl acetate has no known biochemical or physiological effects on living organisms. It is considered safe to use in laboratory experiments when handled properly.
Advantages And Limitations For Lab Experiments
The advantages of using 9-Anthryl acetate in laboratory experiments include its excellent photophysical properties, its ability to bind to a wide range of biological molecules, and its low toxicity. However, it has limitations such as its sensitivity to pH and temperature changes, its tendency to aggregate in solution, and its potential to interfere with biological processes if used in high concentrations.
Future Directions
For the use of 9-Anthryl acetate in scientific research include its application in the development of new diagnostic tools for diseases, the study of protein-protein interactions, and the investigation of biological processes at the single-molecule level. Additionally, the development of new derivatives of 9-Anthryl acetate with improved properties is an area of active research.
Synthesis Methods
The synthesis of 9-Anthryl acetate can be achieved through a Friedel-Crafts acylation reaction between anthracene and acetyl chloride in the presence of aluminum chloride. The reaction yields 9-Anthryl acetate as a white crystalline solid with a melting point of 103-105°C.
Scientific Research Applications
9-Anthryl acetate is widely used as a fluorescent probe in scientific research due to its excellent photophysical properties. It has a high quantum yield, good photostability, and a long fluorescence lifetime. These properties make it an ideal probe for studying biomolecules and biological processes.
properties
CAS RN |
1499-12-3 |
---|---|
Product Name |
9-Anthryl acetate |
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
anthracen-9-yl acetate |
InChI |
InChI=1S/C16H12O2/c1-11(17)18-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,1H3 |
InChI Key |
JNPODXPXHNFGDL-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Canonical SMILES |
CC(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Other CAS RN |
1499-12-3 |
Origin of Product |
United States |
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